molecular formula C56H93N7O36 B047546 Hepta-N-acetylchitoheptaose CAS No. 79127-58-5

Hepta-N-acetylchitoheptaose

Cat. No.: B047546
CAS No.: 79127-58-5
M. Wt: 1440.4 g/mol
InChI Key: UKZKHAFAYSQVFL-MBGZTGDNSA-N
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Description

Hepta-N-acetylchitoheptaose is a heptamer of N-acetylglucosamine, a derivative of chitin This compound is composed of seven N-acetylglucosamine units linked by β-1,4-glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-N-acetylchitoheptaose can be synthesized through the partial hydrolysis of chitin or chitosan. The hydrolysis can be achieved using chemical methods such as acid hydrolysis or enzymatic methods using chitinase enzymes. The reaction conditions typically involve controlled temperature and pH to ensure selective cleavage of the glycosidic bonds.

Industrial Production Methods: Industrial production of this compound often involves the use of chitinase enzymes to hydrolyze chitin or chitosan. The process includes:

    Substrate Preparation: Chitin or chitosan is prepared from crustacean shells.

    Enzymatic Hydrolysis: Chitinase enzymes are used to hydrolyze the chitin or chitosan into chitooligosaccharides, including this compound.

    Purification: The resulting mixture is purified using techniques such as chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Hepta-N-acetylchitoheptaose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce chitooligosaccharide derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetyl groups or the glycosidic bonds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate are commonly used under controlled pH and temperature conditions.

    Reduction: Reducing agents like sodium borohydride are used under mild conditions to avoid degradation of the oligosaccharide.

    Substitution: Various reagents, including acylating agents or alkylating agents, are used under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include oxidized chitooligosaccharides, reduced chitooligosaccharides, and substituted derivatives with enhanced biological activities.

Scientific Research Applications

Hepta-N-acetylchitoheptaose has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the properties and reactions of chitooligosaccharides.

    Biology: It plays a role in plant-microbe interactions, acting as an elicitor of plant defense responses.

    Industry: It is used in the production of biodegradable materials and as a component in cosmetic formulations.

Mechanism of Action

Hepta-N-acetylchitoheptaose exerts its effects through interactions with specific receptors and enzymes. In plants, it binds to lysin motif receptor proteins, triggering a signaling cascade that activates plant defense mechanisms. In mammals, it can modulate immune responses by interacting with pattern recognition receptors on immune cells.

Comparison with Similar Compounds

    Chitohexaose: A hexamer of N-acetylglucosamine with similar biological activities.

    Chitopentaose: A pentamer of N-acetylglucosamine with slightly different properties.

    Chitotetraose: A tetramer of N-acetylglucosamine with distinct biological effects.

Uniqueness: Hepta-N-acetylchitoheptaose is unique due to its specific length and structure, which confer distinct biological activities and interactions compared to shorter or longer chitooligosaccharides

Biological Activity

Hepta-N-acetylchitoheptaose (N-acetylchitoheptaose) is a chitin oligosaccharide that has garnered attention for its biological activity, particularly in plant defense mechanisms and signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for agricultural biotechnology.

Structure and Properties

This compound is composed of seven N-acetylglucosamine units linked by β(1→4) glycosidic bonds, making it a derivative of chitin. Its structure allows it to interact with specific receptors in plant cells, triggering various biological responses.

Mechanisms of Biological Activity

1. Elicitation of Defense Responses:
N-acetylchitoheptaose acts as an elicitor in plants, inducing the production of phytoalexins, which are antimicrobial compounds that play a crucial role in plant defense. Research indicates that treatment with N-acetylchitoheptaose can lead to the accumulation of momilactone A in suspension-cultured rice cells, mediated by jasmonic acid (JA) signaling pathways. JA is known to regulate the expression of defense-related genes in response to biotic stress .

2. Chitin Receptor Binding:
Studies have shown that larger chitin oligomers, including N-acetylchitoheptaose, preferentially bind to specific receptors on the plasma membrane of soybean cells. The binding affinity has been quantified, revealing a high-affinity site for chitin oligosaccharides with a dissociation constant (Kd) ranging from 35 nm to 58 nm depending on the oligomer size . This binding is crucial for initiating downstream signaling cascades that enhance plant defense mechanisms.

3. Induction of Reactive Oxygen Species (ROS):
The generation of reactive oxygen species (ROS) is another critical response triggered by N-acetylchitoheptaose. In soybean suspension cultures, the presence of chitin oligosaccharides leads to ROS production, which is associated with the activation of defense genes and contributes to the overall immune response .

Case Study 1: Induction of Phytoalexin Production

In a controlled study involving suspension-cultured rice cells, researchers observed that treatment with N-acetylchitoheptaose resulted in a significant increase in momilactone A levels. This was accompanied by a rapid accumulation of endogenous JA prior to phytoalexin production, suggesting that N-acetylchitoheptaose acts as a potent elicitor capable of activating complex signaling networks within the plant .

Case Study 2: Chitin Binding Protein Interaction

Another study focused on the interaction between N-acetylchitoheptaose and chitin-binding proteins in soybean cells. The binding assays demonstrated that larger oligomers effectively inhibited ligand binding at concentrations as low as 25 µM, indicating their role in modulating receptor activity and subsequent signal transduction pathways .

Comparative Analysis of Biological Activity

Oligosaccharide Kd (nm) Bmax (fmol/µg protein) Biological Response
N-acetylchitoheptaose35-587.6-12.2Induction of phytoalexin production
N-acetylchitooligosaccharidesVariesVariesGeneration of ROS
Chitooctaose50Not specifiedComplete inhibition of ligand binding

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKHAFAYSQVFL-MBGZTGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93N7O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-58-5
Record name Hepta-N-acetylchitoheptaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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